molecular formula C15H17N3O4 B5504736 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid

4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid

Cat. No.: B5504736
M. Wt: 303.31 g/mol
InChI Key: JGSLCGWIEUDBSE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.12190603 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Co-crystallisation Studies

Co-crystallisation of Benzoic Acid Derivatives : Benzoic acid derivatives have been explored for their co-crystallisation properties with various N-containing bases. Studies have shown different polymorphs can be obtained through distinct preparative techniques, such as solution-based methods and mechanical grinding. This research is crucial for understanding the crystal structures and potential applications of benzoic acid derivatives in material science and engineering (Skovsgaard & Bond, 2009).

Oxidation Reactions

Oxidation of N-benzylated Tertiary Amines : The oxidative behavior of compounds related to 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid, specifically N-benzylated tertiary amines, has been investigated. These studies highlight the complex outcomes of oxidation reactions, providing insights into the chemical transformations and potential applications of these compounds in organic synthesis (Petride et al., 2006).

Enzymatic Oxidative Polymerization

Polymerization of para‐imine Functionalized Phenol : Research on the enzymatic oxidative polymerization of para-imine functionalized phenols, including derivatives of benzoic acid, has demonstrated the potential of these compounds in the development of new polymeric materials. These studies are essential for advancing the field of polymer chemistry and exploring new applications of benzoic acid derivatives in material science (Kumbul et al., 2015).

Meta-C–H Functionalization

Meta-C–H Functionalizations of Benzoic Acid Derivatives : The selective C–H bond functionalization of benzoic acids provides a valuable tool for organic synthesis, enabling the development of synthetically useful compounds. This research area explores the mechanisms and applications of meta-C–H functionalization, contributing to the advancement of organic chemistry and the synthesis of complex molecules (Li et al., 2016).

Properties

IUPAC Name

4-[(E)-[(2-oxo-2-piperidin-1-ylacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-13(14(20)18-8-2-1-3-9-18)17-16-10-11-4-6-12(7-5-11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,19)(H,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSLCGWIEUDBSE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.